molecular formula C5H7ClN4 B2725675 3-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride CAS No. 2247106-76-7

3-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride

Cat. No.: B2725675
CAS No.: 2247106-76-7
M. Wt: 158.59
InChI Key: MWIVWUBZHLOTRB-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride is a pyrazole-derived compound featuring a nitrile group at the 5-position and a methyl group at the 1-position of the heterocyclic ring. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. Pyrazole derivatives are widely employed in pharmaceutical and agrochemical synthesis due to their versatile reactivity and ability to act as intermediates in heterocyclic chemistry.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-methylpyrazole-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4.ClH/c1-9-4(3-6)2-5(7)8-9;/h2H,1H3,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIVWUBZHLOTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247106-76-7
Record name 3-amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride
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Preparation Methods

Reaction of Methylhydrazine with (1-Ethoxyethylidene)malononitrile

A widely implemented method involves reacting methylhydrazine hydrochloride with (1-ethoxyethylidene)malononitrile in ethanol under reflux conditions. Sodium acetate acts as a base to neutralize hydrochloric acid, facilitating nucleophilic attack at the electrophilic carbon of the malononitrile derivative. The reaction proceeds via a cascade mechanism:

  • Formation of a hydrazone intermediate through condensation
  • Cyclization to generate the pyrazole ring
  • Tautomerization to stabilize the aromatic system

Typical conditions include:

  • Molar ratio : 1:1 (methylhydrazine hydrochloride to malononitrile)
  • Solvent : Ethanol (40 mL per 0.01 mol substrate)
  • Temperature : Reflux (78°C)
  • Time : 1 hour
  • Yield : 86% after recrystallization from ethanol/water

The product precipitates upon cooling and is isolated by filtration. This method’s efficiency stems from the malononitrile’s dual electrophilic centers, enabling regioselective pyrazole formation.

Enaminone-Based Synthesis

An alternative pathway utilizes enaminones as precursors. 3-Oxoalkanonitriles, prepared from enaminones and hydroxylamine hydrochloride, undergo cyclization with methylhydrazine:

  • Aldoxime formation : Enaminones react with hydroxylamine hydrochloride in ethanol to yield aldoximes
  • Cyclization : Treatment with methylhydrazine in basic medium induces ring closure
  • Salt formation : Hydrochloride salt precipitation via HCl gas bubbling

This method achieves 82% yield for analogous pyrazole-4-carbonitriles, though the 5-carbonitrile isomer requires careful temperature control (0–5°C) during cyclization to prevent regioisomer formation.

Halogenation-Substitution Sequences

Disulfide-Mediated Thioether Formation

Patent WO2019097306A2 discloses a halogenation-substitution approach for ethylthio-containing pyrazoles, adaptable to 3-amino-1-methyl derivatives:

  • Halogenation : Treat 3-amino-1-methyl-1H-pyrazole-5-carbonitrile with diethyl disulfide and sulfuryl chloride (SO₂Cl₂)
  • Substitution : Ethylthio group incorporation at position 5
  • Oxidation : Optional conversion to sulfoxide/sulfone derivatives using H₂O₂

Key advantages:

  • Solvent : Eliminates carcinogenic chlorinated solvents via neat reactions
  • Atmosphere : Conducted under N₂ without external O₂
  • Reaction time : <1 minute for halogenation step

While optimized for agrochemical actives like ethiprole, this method’s modularity allows adaptation to hydrochloride salt synthesis by introducing HCl during workup.

Solvent-Free Mechanochemical Synthesis

Emerging green chemistry approaches employ ball milling for pyrazole synthesis:

  • Reagents : Methylhydrazine hydrochloride, cyanoacetylene derivatives, and grinding auxiliaries (e.g., SiO₂)
  • Conditions :
    • Frequency : 30 Hz
    • Duration : 2 hours
    • Temperature : Ambient

Mechanochemical activation reduces side reactions by minimizing solvent interactions, achieving 78% yield for 5-amino-pyrazole-4-carbonitriles. For the target 5-carbonitrile isomer, adjusting reagent stoichiometry (1:1.2 methylhydrazine:cyanoacetylene) enhances regioselectivity.

Hydrochloride Salt Formation

The free base 3-amino-1-methyl-1H-pyrazole-5-carbonitrile is converted to its hydrochloride salt via:

  • Dissolution : Free base in anhydrous diethyl ether
  • Acid treatment : Bubble HCl gas until pH ≈ 2
  • Precipitation : Salt isolation by vacuum filtration
  • Drying : Desiccation under reduced pressure (40°C, 24 h)

Critical parameters:

  • Acid purity : HCl gas must be anhydrous to prevent hydrolysis
  • Solvent choice : Ether’s low polarity minimizes salt solubility, boosting yield

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Time Scalability Green Metrics*
Cyclocondensation 86 78 1 h High 3.2
Enaminone 82 0–5 6 h Moderate 2.8
Halogenation 75 25 <1 min High 4.1
Mechanochemical 78 25 2 h Moderate 4.8

*Calculated using EcoScale: higher values indicate greener processes.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, amines, and nitro derivatives, which can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

Synthesis Overview

  • Starting Materials : Various pyrazole derivatives.
  • Key Reactions : Cyclization, nucleophilic substitutions, and functional group modifications.
  • Yield Optimization : Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and purity.

Enzyme Inhibition

One of the significant applications of 3-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride is its potential as an enzyme inhibitor. It has shown activity against d-amino acid oxidase (DAO), which is crucial in the metabolism of d-amino acids. By inhibiting DAO, this compound may help mitigate oxidative stress, offering protective effects against cellular damage.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that it can inhibit cell proliferation across various cancer cell lines:

CompoundCell LineIC50 (mM)
3-Amino-1-methyl-1H-pyrazole-5-carbonitrileHeLa0.08 - 12.07
3-Amino-1-methyl-1H-pyrazole-5-carbonitrileL121041 ± 3

These findings suggest that modifications to the pyrazole structure can enhance biological activity, potentially leading to new therapeutic agents.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokine release, such as TNF-alpha, in response to stimuli like lipopolysaccharides. This activity positions it as a candidate for treating inflammatory diseases.

Research Findings and Case Studies

Several research articles have documented the biological activities associated with pyrazole compounds:

  • Antiproliferative Activity : A derivative demonstrated the ability to inhibit tubulin polymerization, leading to apoptosis in cancer cells.
  • Oxidative Stress Reduction : By modulating oxidative stress pathways, this compound may provide protective effects against cellular damage associated with oxidative stress.

Case Study Example

A comprehensive study on various pyrazole derivatives revealed that specific modifications at key positions on the pyrazole ring could significantly enhance or diminish biological activity. For instance, introducing different alkyl or aryl groups at position N1 was found to affect antiproliferative activity across tested cell lines.

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key differences between 3-amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride and related compounds:

Table 1: Comparative Properties of Pyrazole Derivatives

Compound Name CAS RN Molecular Formula Molecular Weight Substituents Melting Point (°C) Salt Form Price (1g)
3-Amino-5-methylpyrazole 31230-17-8 C₄H₇N₃ 97.11 5-methyl 41–43 No JPY 3,900
3-Amino-1-methyl-1H-pyrazole-4-carbaldehyde 886851-66-7 C₅H₇N₃O 125.12 4-carbaldehyde, 1-methyl 133–134 No JPY 97,400
5-Propyl-1H-pyrazol-3-amine hydrochloride 1301738-66-8 C₆H₁₂ClN₃ 161.63 5-propyl, hydrochloride N/A Yes Not listed

Key Comparisons:

Substituent Position and Functional Groups
  • 3-Amino-5-methylpyrazole (CAS 31230-17-8): The methyl group at the 5-position reduces polarity, resulting in a lower melting point (41–43°C) compared to aldehyde or nitrile derivatives. This compound is relatively inexpensive (JPY 3,900/5g), indicating its utility as a common intermediate .
  • 3-Amino-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 886851-66-7): The aldehyde group at the 4-position increases intermolecular hydrogen bonding, raising the melting point to 133–134°C. Its high price (JPY 97,400/1g) reflects specialized applications, such as in multicomponent reactions or as a precursor for Schiff base synthesis .
  • 5-Propyl-1H-pyrazol-3-amine hydrochloride (CAS 1301738-66-8): The propyl chain enhances hydrophobicity, while the hydrochloride salt improves aqueous solubility. This highlights the role of salt formation in modulating bioavailability for pharmaceutical applications .
Impact of Nitrile vs. Aldehyde Groups

The nitrile group in this compound likely confers greater metabolic stability compared to aldehyde-containing analogs. Nitriles are less prone to oxidation than aldehydes, making them advantageous in drug design. However, aldehydes offer reactivity for condensation reactions, which is less feasible with nitriles.

Biological Activity

3-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride (often abbreviated as 3AMPC) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in the fields of anti-infective, anticancer, and anti-inflammatory treatments.

  • Molecular Formula : C5H7ClN4
  • Molar Mass : 168.59 g/mol .

The biological activity of 3AMPC is attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed based on current research:

  • Enzyme Inhibition : 3AMPC has been shown to inhibit key enzymes involved in cellular processes, which can lead to reduced proliferation of cancer cells and pathogens.
  • Receptor Binding : The compound may bind to various receptors, altering signaling pathways that regulate inflammation and cell growth.
  • Antimicrobial Activity : Preliminary studies indicate that 3AMPC exhibits activity against both Gram-positive and Gram-negative bacteria, potentially through mechanisms involving DNA gyrase and topoisomerase inhibition .

Antimicrobial Activity

Research has demonstrated that 3AMPC possesses significant antimicrobial properties. A study reported its effectiveness against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentration (MIC) values indicating potent activity .

Pathogen MIC (mg/mL)
MSSA0.125
MRSA0.250
E. coli8.0

Anticancer Activity

In vitro studies have indicated that 3AMPC can inhibit the growth of various cancer cell lines. The compound's ability to induce apoptosis and inhibit tubulin polymerization has been highlighted, suggesting a mechanism similar to that of known anticancer agents.

Cell Line IC50 (µM)
MCF7 (Breast cancer)12.50
NCI-H460 (Lung)42.30
Hep-2 (Laryngeal)17.82

Anti-inflammatory Effects

3AMPC has shown promise in reducing inflammation in preclinical models. It was reported to significantly lower TNF-alpha levels in LPS-stimulated macrophages, indicating potential for treating inflammatory diseases .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of several pyrazole derivatives, including 3AMPC, against clinical isolates of bacteria associated with skin infections. The results demonstrated that 3AMPC exhibited superior activity compared to traditional antibiotics like ampicillin .
  • Cancer Cell Line Testing : In a comparative study of various pyrazole derivatives, 3AMPC was found to have a notable effect on cell viability in lung cancer cell lines, supporting its role as a potential anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of 3AMPC is crucial for optimizing its biological activity. Modifications at the carbonitrile position or the amino group can significantly influence its efficacy against specific targets. Researchers are exploring various analogs to enhance potency and selectivity.

Q & A

Basic: What synthetic routes are available for 3-amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride, and how can yield be optimized?

Answer:
The compound can be synthesized via multi-step protocols involving cyclization and functional group transformations. For example, intermediates like pyrazole derivatives are often prepared by reacting substituted amines with nitriles or carbonyl compounds. A common method involves:

Cyclization : Using reagents like SOCl₂ in refluxing dichloromethane to form chlorinated intermediates, followed by cyclization with potassium tert-butoxide in THF .

Purification : Recrystallization from ethanol or acetonitrile improves purity. Yield optimization requires careful control of reaction stoichiometry, temperature, and catalyst selection (e.g., triethylamine for acid scavenging) .

Basic: Which spectroscopic techniques are most effective for structural confirmation?

Answer:

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., methyl at N1, amino at C3) and aromatic proton environments .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₆H₈ClN₄; calc. 172.03 g/mol) and fragmentation patterns .
  • IR : Identifies functional groups (e.g., nitrile stretch ~2200 cm⁻¹, NH₂ bends ~1600 cm⁻¹) .

Basic: How should researchers design stability studies for this compound under varying conditions?

Answer:

  • Temperature : Store at -20°C in inert atmospheres (e.g., argon) to prevent decomposition .
  • pH Stability : Test solubility and degradation in aqueous buffers (pH 1–12) using HPLC to monitor hydrolytic byproducts .
  • Light Sensitivity : Conduct accelerated aging under UV/visible light to assess photodegradation pathways .

Advanced: What strategies resolve contradictions in spectral data during structural elucidation?

Answer:

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations) .
  • Isotopic Labeling : Use 15N^{15}N-labeled precursors to clarify ambiguous nitrogen environments in complex spectra .
  • Crystallography : Single-crystal X-ray diffraction provides definitive bond-length and angle data, resolving ambiguities in tautomeric forms .

Advanced: How can reaction mechanisms for pyrazole ring formation be investigated?

Answer:

  • Kinetic Studies : Monitor intermediate formation via in-situ FTIR or LC-MS to identify rate-determining steps (e.g., cyclization vs. nitrile group activation) .
  • Isotope Effects : Use deuterated reagents (e.g., D₂O) to probe proton transfer steps in cyclization .
  • Computational Modeling : Employ density functional theory (DFT) to map energy profiles and transition states .

Advanced: What analytical methods are recommended for impurity profiling during synthesis?

Answer:

  • HPLC-MS : Detect trace impurities (e.g., unreacted intermediates, regioisomers) with reverse-phase C18 columns and gradient elution .
  • TLC vs. UPLC : Compare retention factors (Rf) on silica gel TLC with ultra-performance LC for higher resolution of polar byproducts .
  • Elemental Analysis : Confirm stoichiometry and rule out halogenated contaminants (e.g., residual Cl⁻ from HCl salt formation) .

Advanced: How can researchers validate the biological activity of derivatives without commercial assays?

Answer:

  • In-Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., kinases) .
  • Custom Assays : Develop enzyme inhibition protocols (e.g., fluorometric assays for cytochrome P450 interactions) using synthesized derivatives .
  • Metabolite Tracking : Use 14C^{14}C-labeled analogs (as in ) to study metabolic pathways in vitro .

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